2,3-Dibromo-6-iodopyridine (CAS 1806273-66-4): A Technical Guide to Site-Selective Functionalization
2,3-Dibromo-6-iodopyridine (CAS 1806273-66-4): A Technical Guide to Site-Selective Functionalization
Executive Summary
2,3-Dibromo-6-iodopyridine (CAS 1806273-66-4) represents a high-value "scaffold-hopping" intermediate for medicinal chemistry.[1] Unlike symmetrical dihalopyridines, this tri-halogenated core offers three distinct vectors for orthogonal functionalization . Its strategic value lies in the precise electronic differentiation between the C6-Iodine, C2-Bromine, and C3-Bromine positions.
For drug development professionals, this compound solves a critical problem: How to construct polysubstituted pyridine cores without using protecting groups or tedious separation of regioisomers. This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic logic governing its site-selective reactivity.
Part 1: Physicochemical Profile[1]
The distinct halogenation pattern imparts specific solubility and stability characteristics essential for process handling.
| Property | Value / Description | Note |
| CAS Number | 1806273-66-4 | |
| Molecular Formula | C₅H₂Br₂IN | |
| Molecular Weight | 362.79 g/mol | High halogen content increases density.[1] |
| Appearance | Off-white to pale yellow crystalline solid | Light sensitive; store in amber vials.[1] |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water | Use anhydrous THF for lithiation steps. |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic; suitable for non-polar extraction.[1] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Prevents deiodination or hydrolysis. |
Part 2: Synthesis & Manufacturing Pathways[1][2][3]
While halogen exchange (Finkelstein-type) on 2,3,6-tribromopyridine is possible, the most reliable route for high-purity synthesis involves Directed Ortho-Lithiation (DoL) . This method avoids the equilibrium mixtures often seen in halogen exchange.
Protocol: Directed Lithiation of 2,3-Dibromopyridine
Rationale: The C6 position is the most acidic site on the pyridine ring due to the inductive effect of the adjacent nitrogen, making it ideal for base-mediated deprotonation followed by electrophilic quench.
Reagents:
-
Precursor: 2,3-Dibromopyridine (1.0 equiv)[1]
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv) or LiTMP (for higher steric selectivity)[1]
-
Quench: Iodine (I₂) (1.2 equiv) in THF[1]
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF and cool to -78°C .
-
Base Generation: Add LDA (freshly prepared or commercial) dropwise.[1]
-
Substrate Addition: Dissolve 2,3-dibromopyridine in THF and add slowly to the base at -78°C.
-
Critical Control Point: Maintain temperature below -70°C to prevent "Halogen Dance" (migration of bromine atoms).
-
-
Metalation: Stir for 30–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 6-lithio species.
-
Iodination: Dissolve Iodine in THF and add dropwise. The color will fade as the lithiated species is consumed.
-
Workup: Quench with saturated aq. Na₂S₂O₃ (to reduce excess iodine), extract with EtOAc, and wash with brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Part 3: Reactivity & Site-Selectivity (The Core Technology)[1]
The utility of CAS 1806273-66-4 rests on the predictable hierarchy of reactivity . This allows researchers to install three different pharmacophores sequentially in a "One-Pot" or stepwise manner.
The Reactivity Hierarchy
-
Position C6 (Iodine): Most Reactive.[1]
-
Mechanism: The C–I bond is the weakest (lowest Bond Dissociation Energy). Additionally, C6 is
to the nitrogen, making it highly electron-deficient and activated for oxidative addition (Pd⁰) or SₙAr.
-
-
Position C2 (Bromine): Moderately Reactive.[1]
-
Mechanism: Activated by the adjacent nitrogen (
-position), but the C–Br bond is stronger than C–I. Reacts only after C6 is functionalized or if a selective catalyst is used.
-
-
Position C3 (Bromine): Least Reactive.[1]
-
Mechanism: Located at the
-position.[1] It lacks the direct inductive activation of the nitrogen. Requires forcing conditions or specialized ligands (e.g., Buchwald ligands) to react.
-
Visualization of Selectivity
The following diagram maps the logical flow of functionalization, demonstrating how to achieve a tri-substituted pyridine library.
Figure 1: Sequential functionalization workflow exploiting the electronic differentiation of the halogenated core.
Part 4: Experimental Application Protocols
Protocol A: Selective C6-Arylation (Suzuki-Miyaura)
This protocol selectively engages the C6-Iodine without touching the bromine atoms.[1]
-
Substrate: 2,3-Dibromo-6-iodopyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.05 eq)[1]
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 eq, 2M aq. solution)
-
Solvent: Toluene/Ethanol (4:1)
-
Conditions: Stir at Room Temperature (25°C) for 4–12 hours.
-
Note: Heating is NOT recommended for this step to preserve the C2-Br bond.
-
-
Validation: Monitor via TLC. The disappearance of the starting material and appearance of a single new spot indicates C6 substitution.
Protocol B: Selective C2-Amination (Buchwald-Hartwig)
After C6 is substituted, the C2-Br becomes the next target.[1]
-
Substrate: 6-Substituted-2,3-dibromopyridine (1.0 eq)
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (5.5 mol%)
-
Base: Cs₂CO₃ or NaOtBu (1.5 eq)[1]
-
Solvent: Toluene or Dioxane[1]
-
Conditions: Heat to 80°C .
-
Selectivity Check: The C3-Br is sterically hindered and electronically deactivated, preventing reaction at this temperature.
-
Part 5: Handling & Safety (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Inhalation (Category 3/4).[1]
-
Skin/Eye Irritation: Causes serious eye irritation and skin burns (Category 2/1B depending on concentration).[1]
-
Sensitization: Potential skin sensitizer.
Precautions:
-
Engineering Controls: Always handle in a chemical fume hood.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. For large scale (>10g), use a full-face respirator.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.
References
-
Vertex AI Search . (2025).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Retrieved from [1]
-
RSC Publishing . (2025).[1] Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines. Retrieved from [1]
-
BenchChem . (2025).[1][2] Reactivity Analysis of 2,6-Dibromopyridine Derivatives. Retrieved from [1]
-
Thermo Fisher Scientific . (2025).[1][3] Safety Data Sheet: 2,6-Dibromopyridine and Analogs. Retrieved from
-
Organic Syntheses . (2017). Preparation of Functionalized Pyridines via Lithiation. Retrieved from [1]
